Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester
Description
Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester (IUPAC name: methyl 2-[(4-chlorophenyl)sulfanyl]propanoate) is a synthetic ester derivative characterized by a propanoic acid backbone modified with a (4-chlorophenyl)thio group at the 2-position and a methyl ester group. Its molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.78 g/mol. The compound’s structure combines a sulfur-containing aromatic moiety with a short-chain ester, which may influence its physicochemical properties, such as volatility and solubility, as well as biological activity.
Properties
CAS No. |
103247-65-0 |
|---|---|
Molecular Formula |
C10H11ClO2S |
Molecular Weight |
230.71 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H11ClO2S/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3 |
InChI Key |
LMMPYODKIVQSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester typically involves the esterification of 2-[(4-chlorophenyl)thio]propanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-[(4-chlorophenyl)thio]propanoic acid+methanolacid catalystpropanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The 4-chlorophenylthio group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The 4-chlorophenylthio group can play a crucial role in binding to target proteins, influencing the compound’s activity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Physicochemical Properties
- Volatility : Methyl esters (e.g., diclofop-methyl) are more volatile than ethyl esters, making them detectable in volatile organic compound (VOC) profiles (e.g., in plant aromas) .
- Solubility : Ethyl esters (e.g., CAS 137446-81-2 ) may exhibit higher lipophilicity compared to methyl esters, influencing their pharmacokinetic profiles.
- Stability: Thioether linkages (e.g., 4-chlorophenylthio group) enhance resistance to hydrolysis compared to oxygen-containing analogs (e.g., phenoxy derivatives) .
Research Findings on Analogous Compounds
Volatile Organic Compounds (VOCs): Methyl esters of propanoic acid derivatives, such as 2-methylpropanoic acid methyl ester, are key aroma contributors in carob fruit, with concentrations up to 13.19 ppbv .
Antifungal Agents : Methyl isobutyrate and related esters inhibit fungal growth in S. maltophilia AVSW1, highlighting ester functionality’s role in microbial antagonism .
Biological Activity
Propanoic acid, 2-[(4-chlorophenyl)thio]-, methyl ester is an organic compound with a unique structure that influences its biological activity. This compound is characterized by the presence of a 4-chlorophenylthio group, which enhances its binding affinity to various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its interactions with enzymes and proteins, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
This structure indicates that the compound is a derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group and the hydrogen atom on the alpha carbon is substituted with a 4-chlorophenylthio group.
Enzyme Interactions
Research indicates that propanoic acid derivatives can exhibit significant biological effects through their interactions with enzymes. The presence of the 4-chlorophenylthio group may enhance the compound's ability to inhibit specific enzymes, potentially leading to anti-inflammatory and antimicrobial properties. For instance, compounds with similar structural features have shown efficacy in inhibiting histone deacetylases (HDACs), which play a critical role in cancer cell proliferation .
Anticancer Properties
A study focusing on related compounds demonstrated that derivatives of propanoic acid exhibited selective inhibition of colon cancer cell proliferation. The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent anticancer activity . The mechanism of action appears to involve modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Effects
In vitro studies have shown that propanoic acid derivatives can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). For example, compounds tested at high doses significantly inhibited the release of pro-inflammatory cytokines such as IFN-γ while promoting IL-10 production, which is beneficial for alleviating chronic inflammation .
Case Studies
| Study | Compound Tested | IC50 (mg/mL) | Biological Activity |
|---|---|---|---|
| Propanoic acid derivative | 0.12 - 0.81 | Anticancer (HCT-116 cells) | |
| Various derivatives | N/A | Anti-inflammatory (PBMCs) |
The biological activity of this compound is believed to be linked to its ability to interact with specific proteins and enzymes. The structural modifications imparted by the chlorophenylthio group may facilitate enhanced binding to target sites, leading to inhibition or activation of critical biochemical pathways involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
